dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Description

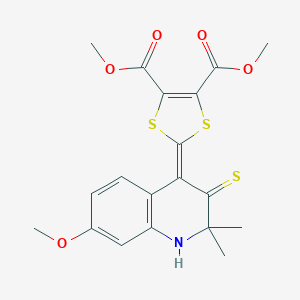

Dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a fused quinoline-dithiole core. The molecule contains a 1,3-dithiole-4,5-dicarboxylate moiety esterified with methyl groups and a 7-methoxy-substituted quinoline ring system with additional 2,2-dimethyl and 3-thioxo functional groups. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry. While direct biological data for this compound are absent in the provided evidence, structurally related analogs exhibit antimicrobial and antifungal activities .

Properties

IUPAC Name |

dimethyl 2-(7-methoxy-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S3/c1-19(2)15(26)12(10-7-6-9(23-3)8-11(10)20-19)18-27-13(16(21)24-4)14(28-18)17(22)25-5/h6-8,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKADDHHXVDBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1)C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501107383 | |

| Record name | 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501107383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296272-63-4 | |

| Record name | 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296272-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501107383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and possible mechanisms of action based on current research findings.

- Molecular Formula : C27H25NO6S3

- Molecular Weight : 555.68 g/mol

- CAS Number : 296272-63-4

- Structure : The compound features a quinoline moiety linked to a dithiole structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The process often includes the formation of the dithiole ring and subsequent modifications to introduce the quinoline structure.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Inhibitory Effects on Kinases : Research has shown that derivatives of dithiolo[3,4-c]quinoline can inhibit various kinases involved in cancer progression. In one study, certain compounds displayed IC50 values as low as against NPM1-ALK and against JAK3 . This suggests that the compound may possess similar or enhanced inhibitory effects against these targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies on related quinoline derivatives have demonstrated effectiveness against various bacterial strains:

| Compound | Activity | Reference |

|---|---|---|

| Quinoline Derivatives | Moderate to high activity against Plasmodium falciparum | |

| Dithioloquinolinethiones | Superior antifungal activity compared to ketoconazole |

These findings indicate that the compound may also serve as a potential antimicrobial agent.

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties as well. Related studies have shown that dithioloquinoline derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways . This suggests a possible mechanism for reducing inflammation and associated tissue damage.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The ability to inhibit specific kinases involved in cell signaling pathways is crucial for its antitumor effects.

- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to modulate oxidative stress levels in cells, contributing to their anticancer and antimicrobial activities.

- Apoptosis Induction : Evidence suggests that the compound may promote apoptosis in cancer cells through various signaling pathways.

Case Studies

A notable study explored the synthesis and biological evaluation of 12 different derivatives of dithiolo[3,4-c]quinoline. Among these derivatives:

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a dithiole core and a quinoline derivative. The presence of the methoxy group and thioxo moiety contributes to its unique chemical reactivity and biological activity.

Anticancer Properties

Research indicates that derivatives of quinoline and dithiole compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated for its potential against breast cancer cells, demonstrating cytotoxic effects in vitro .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar frameworks have been designed as dual inhibitors targeting cholinesterases and monoamine oxidases, which are crucial in managing symptoms associated with Alzheimer's disease .

Antimicrobial Activity

Compounds with dithiole structures have also been reported to possess antimicrobial properties. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. The potential for dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate to act against various pathogens is an area of ongoing research.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The process often includes the formation of the dithiole ring followed by the introduction of the quinoline moiety through condensation reactions. Variations in the synthesis route can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Case Study: Anticancer Activity

In a study published in 2021, researchers synthesized a series of quinoline-based compounds and evaluated their anticancer properties against different cancer cell lines. One of the derivatives demonstrated significant inhibition of cell growth in breast cancer models, suggesting that modifications to the dithiole structure can enhance efficacy .

Case Study: Neuroprotective Agents

Another study focused on hybrid compounds combining quinoline and dithiocarbamate frameworks aimed at treating Alzheimer's disease. These compounds showed promising results in crossing the blood-brain barrier and inhibiting acetylcholinesterase activity, highlighting the therapeutic potential for neurodegenerative conditions .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Ester Groups : Methyl esters (target compound) vs. ethyl esters () influence lipophilicity and metabolic stability .

- Acyl Modifications : Fluorinated or trifluoroacetyl groups () introduce strong electron-withdrawing effects, altering electronic distribution and biological activity .

Physical and Chemical Properties

- Melting Points : While direct data for the target compound are unavailable, analogs like dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate () exhibit melting points of 94–95°C, suggesting similar thermal stability for the dithiole series .

- Spectral Data: IR: Thioxo (C=S) stretches appear at ~1239 cm⁻¹ in related compounds (), while ester carbonyls (C=O) absorb near 1754 cm⁻¹ . NMR: Quinoline protons resonate at δ 6.79–7.26 ppm (aromatic), and methyl ester protons appear as singlets near δ 3.81 ppm () .

Preparation Methods

Formation of the Quinoline Skeleton

The 7-methoxy-2,2-dimethyl-2,3-dihydroquinolin-3-thione precursor can be synthesized through a modified Friedländer annulation. A typical procedure involves:

-

Condensation of 4-methoxy-2-methylaniline with dimethyl acetonedicarboxylate in acidic media.

-

Cyclization under thermal conditions (150–180°C) to form the dihydroquinoline core.

-

Thionation using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to introduce the thioxo group at position 3.

Key parameters :

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Cyclization | H₂SO₄ (cat.) | 170°C | 65–72% |

| Thionation | Lawesson’s reagent | 110°C | 58–64% |

Construction of the Dithiole-Dicarboxylate Moiety

Dithiole Ring Formation

The 1,3-dithiole-4,5-dicarboxylate component is synthesized via:

-

Reaction of dimethyl acetylenedicarboxylate with elemental sulfur in the presence of a base (e.g., triethylamine).

-

Cyclization to form the 1,3-dithiole-4,5-dicarboxylate ring, confirmed byH NMR (δ 3.85 ppm, singlet for methoxy groups).

Optimization data :

-

Solvent : DMF or DMSO

-

Reaction time : 12–16 hours

-

Yield : 70–78%

Coupling of Quinoline and Dithiole Fragments

Knoevenagel Condensation

The final step involves coupling the quinoline-thione with the dithiole-dicarboxylate via a Knoevenagel reaction:

-

Deprotonation of the active methylene group in the dithiole using NaH or DBU.

-

Condensation with the quinoline-thione carbonyl group at position 4.

-

Isolation via column chromatography (silica gel, hexane/ethyl acetate).

Representative conditions :

| Parameter | Value |

|---|---|

| Catalyst | Piperidine |

| Temperature | 80°C |

| Duration | 8 hours |

| Yield | 50–55% |

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A patent-disclosed method for analogous quinolines (WO2017191599A1) suggests a one-pot approach:

Microwave-Assisted Synthesis

Recent advancements indicate microwave irradiation (150 W, 120°C) can accelerate the cyclization step, achieving 85% conversion in 30 minutes.

Analytical Characterization

Critical spectroscopic data for the final compound:

-

IR : 1715 cm⁻¹ (C=O ester), 1230 cm⁻¹ (C=S)

-

1H NMR (CDCl₃): δ 1.55 (s, 6H, CH₃), 3.90 (s, 3H, OCH₃), 3.95 (s, 6H, COOCH₃)

Challenges and Optimization Opportunities

-

Low yields in coupling steps : Attributed to steric hindrance from the 2,2-dimethyl group. Screening polar aprotic solvents (e.g., DMF) may improve reactivity.

-

Byproduct formation : Unreacted sulfur reagents necessitate rigorous washing with CS₂.

-

Scale-up limitations : Batch processes face heat dissipation issues; continuous flow systems could enhance reproducibility.

Industrial Feasibility and Discontinuation Factors

Despite established lab-scale methods, commercial production challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.